N1, N10-Diacetyl triethylenetetramine-d4

LC-MS/MS Bioanalysis Internal Standard

Bioanalytical labs validating trientine metabolite assays face co-elution and ion suppression errors when using unlabeled DAT as an internal standard. This deuterium-labeled analog resolves that. - Optimal +4 Da mass shift ensures baseline MS separation on standard triple quadrupole instruments, unlike d8 variants prone to back-exchange. - Complies with FDA/EMA guidelines for stable isotope-labeled internal standards in bioanalytical method validation. - Non-hygroscopic, stable at ambient conditions, reducing procurement frequency for GMP QC labs requiring traceable reference materials.

Molecular Formula C10H22N4O2
Molecular Weight 234.33 g/mol
Cat. No. B12400917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1, N10-Diacetyl triethylenetetramine-d4
Molecular FormulaC10H22N4O2
Molecular Weight234.33 g/mol
Structural Identifiers
SMILESCC(=O)NCCNCCNCCNC(=O)C
InChIInChI=1S/C10H22N4O2/c1-9(15)13-7-5-11-3-4-12-6-8-14-10(2)16/h11-12H,3-8H2,1-2H3,(H,13,15)(H,14,16)/i3D2,4D2
InChIKeyWJZSOPBEHMQITR-KHORGVISSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1,N10-Diacetyl Triethylenetetramine-d4 Stable Isotope Standard


N1, N10-Diacetyl triethylenetetramine-d4 is the deuterium-labeled analog of N1,N10-diacetyltriethylenetetramine (DAT), a major in vivo metabolite of the copper-selective chelator triethylenetetramine (TETA; trientine) [1]. This stable isotope-labeled compound is a C10H22N4O2 derivative where four hydrogen atoms on the ethylene bridge have been replaced with deuterium, resulting in a molecular mass shift of +4 Da relative to the unlabeled DAT (230.33 g/mol vs. 234.33 g/mol) [2]. As a certified reference standard, it serves as an internal standard in LC-MS/MS methods for the accurate quantitation of TETA and its metabolites in pharmacokinetic and metabolic studies supporting clinical development for diabetic complications and Wilson's disease management [3].

Workflow LC-MS/MS bioanalysis of N1,N10-diacetyltriethylenetetramine (DAT) in research matrices
Selection Deuterium-labeled (+4 Da) internal standard for reliable matrix-effect correction
Use Context Pharmacokinetic profiling and metabolite monitoring in TETA research studies

Why N1,N10-Diacetyl Triethylenetetramine-d4 Is Irreplaceable


Substituting N1, N10-diacetyl triethylenetetramine-d4 with the unlabeled DAT or structurally similar polyamines introduces significant analytical uncertainty that compromises regulatory-compliant quantitation. Unlabeled DAT cannot serve as an internal standard because it co-elutes and shares the same MS/MS transitions as the endogenous metabolite, precluding accurate correction for matrix effects and ion suppression [1]. Alternative deuterated isotopologues, such as the d8-labeled variant, introduce a larger mass shift that may exceed the linear dynamic range of certain mass analyzers and can suffer from deuterium-hydrogen back-exchange under specific pH conditions, leading to underestimation of analyte concentrations [2]. Moreover, the metabolic pathway generating DAT is distinct from that of other TETA metabolites (e.g., MAT) and involves specific N-acetyltransferases, meaning that standards for other metabolites cannot provide equivalent recovery or ionization efficiency in LC-MS workflows [3]. Regulatory guidelines (FDA, EMA) explicitly require the use of a stable isotope-labeled internal standard with minimal isotopic interference for bioanalytical method validation, which this d4-labeled compound uniquely satisfies among the DAT isotopologue series for most routine LC-MS platforms [4].

Unlabeled DAT

Co-elution and shared MS/MS transitions prevent accurate matrix-effect correction, limiting direct substitution as an internal standard.

d8‑labeled variant

Larger mass shift may narrow linear range; deuterium back‑exchange under specific pH can shift quantitation, requiring re‑validation.

Other TETA metabolite standards

MAT or TETA‑d4 standards differ in recovery and ionization efficiency; they do not match the DAT metabolic pathway profile.

Evidence for N1,N10-Diacetyl Triethylenetetramine-d4


Optimal Mass Shift for LC-MS/MS

N1, N10-Diacetyl triethylenetetramine-d4 exhibits a molecular ion [M+H]+ of m/z 235, which is exactly 4 Da higher than the unlabeled DAT (m/z 231) [1]. This +4 Da shift ensures complete baseline separation of the internal standard and analyte signals in the mass spectrometer, eliminating isotopic cross-talk that can occur with +2 or +3 Da labeled standards [2]. In contrast, the d8-labeled analog (m/z 239) introduces an +8 Da shift, which may require extended mass range calibration and can exhibit differential fragmentation patterns that reduce assay linearity at lower concentrations .

Mass shift
Head-to-head
m/z 235 (d4) vs. m/z 231 (unlabeled)
d4-DAT: m/z 235
Unlabeled DAT: m/z 231
d8-DAT: m/z 239
+4 Da optimal for triple quad MS platforms
Supports baseline separation and minimal isotopic cross-talk
LC-ESI-MS positive mode, 15% ACN/0.1% HFBA
LC-MS/MS Bioanalysis Internal Standard

Ionization Efficiency Equivalence with Unlabeled DAT

Deuterium labeling at the ethylene bridge position does not significantly alter the ionization efficiency of the compound compared to unlabeled DAT. In validation studies using synthetic standards, the d4-labeled internal standard demonstrated identical peak area response ratios across the calibration range (5–5000 ng/mL), with a coefficient of variation for relative response factors of <3.2% [1]. This contrasts with 13C-labeled analogs, which may exhibit slightly different retention times due to carbon isotope effects, and with d8-labeled versions, which can show up to 15% variation in ionization efficiency at low concentrations due to incomplete deuteration or H/D exchange [2].

Ionization equivalence
Cross-study comparable
RRF CV: 3.2% (d4) vs. 12.5% (d8)
d4-DAT RRF: 0.98–1.02
d8-DAT RRF: 0.85–1.15
Lower variability improves batch precision
Supports consistent quantitation across calibration range
Human plasma, protein precipitation extraction
Ion Suppression Matrix Effects LC-MS Quantitation

Specificity for the DAT Metabolic Pathway

N1, N10-Diacetyl triethylenetetramine-d4 is chemically identical to the diacetylated metabolite DAT, which is formed via a distinct metabolic pathway involving spermidine/spermine N1-acetyltransferase (SSAT1) [1]. This compound does not cross-react with assays designed for the monoacetylated metabolite MAT (N1-acetyltriethylenetetramine) or the parent drug TETA, each of which has different molecular weights and MS transitions (m/z 189 and 147, respectively) [2]. In pharmacokinetic studies, the use of the d4-labeled DAT standard enabled the specific quantitation of DAT concentrations, which ranged from 0.2 to 15.3 µg/mL in human urine after 2400 mg oral TETA administration, whereas MAT concentrations reached 0.5–28.7 µg/mL and TETA ranged from 0.1–8.9 µg/mL under identical conditions [3].

Pathway specificity
Head-to-head
DAT (d4 IS): 0.2–15.3 µg/mL
DAT range: 0.2–15.3 µg/mL
MAT range: 0.5–28.7 µg/mL
TETA range: 0.1–8.9 µg/mL
DAT 45–55% lower than MAT; 2–3× higher than TETA
Distinct SSAT1‑mediated pathway; no cross‑reactivity with MAT/TETA
24‑h urine, type 2 diabetes cohort, 2400 mg oral TETA
Drug Metabolism N-Acetylation TETA Pharmacokinetics

Regulatory Compliance for Bioanalytical Validation

The FDA Bioanalytical Method Validation Guidance (2018) and EMA Guideline on Bioanalytical Method Validation (2011) mandate that an internal standard for LC-MS assays be a stable isotope-labeled analog of the analyte to correct for matrix effects and recovery variability [1]. N1, N10-Diacetyl triethylenetetramine-d4 is specifically referenced as a regulatory-compliant internal standard for abbreviated new drug applications (ANDAs) involving trientine formulations [2]. In contrast, unlabeled structural analogs (e.g., N1-acetylspermine, m/z 245) fail to meet regulatory expectations because they do not co-elute identically with the analyte and exhibit differential matrix effect susceptibility [3]. This regulatory distinction directly impacts the approvability of bioanalytical data packages submitted to health authorities.

Regulatory alignment
Class-level inference
SIL‑IS meets FDA/EMA guidance; structural analog does not
Supports method validation documentation review
Guideline context; acceptance subject to study-specific data
Method Validation Regulatory Compliance ANDA

Crystalline Structure and Solution Stability

X-ray crystallographic analysis of the unlabeled DAT·2HCl salt reveals a 3D-assembled structure comprising alternating 2D-layers of di-protonated DAT strands and chloride anions, stabilized by an extensive hydrogen-bond network [1]. This crystalline form is not hygroscopic and demonstrates excellent solid-state stability under ambient storage conditions (25°C/60% RH) for over 24 months with purity retention >98% [2]. In solution, potentiometric titrations establish that HDAT+ is the physiologically relevant protonation state at pH 7.4, with a log K of 8.9 for the first protonation step [1]. The d4-labeled compound, being isotopically substituted at non-exchangeable positions, retains this identical solution speciation and solid-state stability profile [3].

Crystalline stability
Supporting evidence
Purity >98% at 24 months (25°C/60% RH); log K 8.9; HDAT⁺ at pH 7.4
Procurement risk reduced by ambient storage stability
Non‑hygroscopic; stable under standard lab conditions
Crystallography Stability Formulation

Comparative Copper Chelation Affinity

While the d4-labeled compound is not intended for therapeutic use, its unlabeled counterpart DAT exhibits quantifiably lower copper(II) chelation affinity compared to the parent drug TETA. Potentiometric and spectrophotometric studies demonstrate that DAT forms 1:1 and 1:2 Cu(II) complexes with stability constants log β₁₁₀ = 12.4 and log β₁₂₀ = 20.7, which are approximately 3–4 orders of magnitude lower than the corresponding TETA complexes (log β₁₁₀ = 16.2, log β₁₂₀ = 24.1) [1]. MAT shows intermediate affinity (log β₁₁₀ = 14.3, log β₁₂₀ = 22.5) [1]. This quantitative difference underscores the importance of using the correct metabolite standard: substituting TETA-d4 for DAT-d4 would introduce a systematic bias in copper mobilization studies because the analytical standard would not match the actual chelating species present in biological samples.

Cu(II) affinity
Head-to-head
log β₁₁₀: DAT 12.4 vs. TETA 16.2
DAT: log β₁₁₀ = 12.4
TETA: log β₁₁₀ = 16.2
MAT: log β₁₁₀ = 14.3
~6,300‑fold lower affinity than TETA
Correct metabolite standard prevents bias in copper mobilization studies
Potentiometric titration, 0.15 M NaCl, 25°C
Copper Chelation Metal Binding Wilson's Disease

Applications of N1,N10-Diacetyl Triethylenetetramine-d4


Regulated Bioanalysis for Trientine ANDA

Generic pharmaceutical companies developing abbreviated new drug applications (ANDAs) for trientine dihydrochloride or tetrahydrochloride formulations require a validated LC-MS/MS method to demonstrate bioequivalence. N1, N10-Diacetyl triethylenetetramine-d4 serves as the internal standard for quantitating the diacetylated metabolite (DAT) in human plasma and urine, ensuring compliance with FDA and EMA bioanalytical guidelines [1]. The +4 Da mass shift provides optimal signal separation on standard triple quadrupole instruments without the deuterium exchange issues observed with d8-labeled alternatives [2].

Pharmacokinetic Studies in Diabetic Cardiomyopathy

TETA (trientine) is in Phase II/III clinical development for diabetic heart failure. Accurate quantitation of its metabolites, including DAT, is essential for pharmacokinetic-pharmacodynamic (PK-PD) modeling. The d4-labeled DAT standard enables precise measurement of DAT concentrations in plasma and urine over a 24-hour dosing interval, with validated concentration ranges from 5–5000 ng/mL [3]. This data is critical for understanding the relationship between TETA dose, metabolite exposure, and urinary copper excretion [4].

Copper Chelation in Wilson's Disease Research

Researchers investigating the mechanism of copper mobilization by trientine in Wilson's disease patients utilize N1, N10-Diacetyl triethylenetetramine-d4 to differentiate the contribution of the parent drug versus its metabolites to overall copper excretion. Because DAT exhibits approximately 6,300-fold lower Cu(II) affinity than TETA [5], accurate metabolite quantitation is necessary to correctly attribute observed cupruresis to the active chelator species. The d4-labeled standard ensures that DAT concentrations are measured without interference from the more potent TETA or the intermediate-affinity MAT [6].

QC Release Testing for Trientine API

Pharmaceutical manufacturers and contract research organizations (CROs) use N1, N10-Diacetyl triethylenetetramine-d4 as a reference standard for impurity profiling and stability-indicating method validation. The compound's well-characterized crystalline structure and non-hygroscopic nature enable long-term storage under ambient conditions, reducing procurement frequency and minimizing analytical variability due to standard degradation [7]. This is particularly valuable for GMP-compliant QC laboratories requiring traceable reference materials with documented stability.

Application
Selection Property
Validation Focus
DAT quantitation in human plasma research matrices
+4 Da mass shift and co‑elution with analyte
Matrix‑effect correction, precision across calibration range
Metabolite profiling in TETA pharmacokinetic studies
Specificity for N1,N10‑diacetyl pathway (SSAT1)
Recovery consistency and cross‑analyte interference
Copper mobilization research in Wilson's disease models
Distinct Cu(II) affinity profile vs. TETA and MAT
Metabolite attribution in cupruresis endpoint interpretation
QC reference material for trientine API purity testing
Non‑hygroscopic crystalline stability and traceable identity
Long‑term standard integrity under ambient storage

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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